molecular formula C11H10ClN B11905036 7-Chloro-4,8-dimethylquinoline

7-Chloro-4,8-dimethylquinoline

Cat. No.: B11905036
M. Wt: 191.65 g/mol
InChI Key: HUSFLDKRAODFGV-UHFFFAOYSA-N
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Description

7-Chloro-4,8-dimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4,8-dimethylquinoline typically involves the chlorination of 4,8-dimethylquinoline. One common method includes the reaction of 4,8-dimethylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows: [ \text{4,8-dimethylquinoline} + \text{POCl}_3 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4,8-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 7-position is susceptible to nucleophilic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The methyl groups at the 4 and 8 positions can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines (e.g., aniline) under basic conditions.

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed:

    Nucleophilic Substitution: Formation of 7-amino-4,8-dimethylquinoline.

    Electrophilic Substitution: Formation of 4,8-dimethyl-7-nitroquinoline or 4,8-dimethyl-7-sulfonylquinoline.

Scientific Research Applications

7-Chloro-4,8-dimethylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The presence of the chlorine atom enhances its binding affinity to these targets, leading to effective inhibition.

Comparison with Similar Compounds

    4,7-Dichloroquinoline: Another chlorinated quinoline derivative with similar chemical properties but different substitution patterns.

    4-Chloro-7,8-dimethylquinoline: A closely related compound with chlorine at the 4-position instead of the 7-position.

Uniqueness: 7-Chloro-4,8-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in the quinoline ring enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

7-chloro-4,8-dimethylquinoline

InChI

InChI=1S/C11H10ClN/c1-7-5-6-13-11-8(2)10(12)4-3-9(7)11/h3-6H,1-2H3

InChI Key

HUSFLDKRAODFGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)C)Cl

Origin of Product

United States

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